molecular formula C12H19NO2 B2829507 1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one CAS No. 2308314-58-9

1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one

Cat. No.: B2829507
CAS No.: 2308314-58-9
M. Wt: 209.289
InChI Key: YVIRIZZXLQJBJQ-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms. This compound is part of the azabicyclo family, known for their significant biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including:

Industrial production methods often involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one can be compared with other azabicyclo compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

1-(3-ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-12(14)13-9-5-6-10(13)8-11(7-9)15-4-2/h3,9-11H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIRIZZXLQJBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2CCC(C1)N2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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